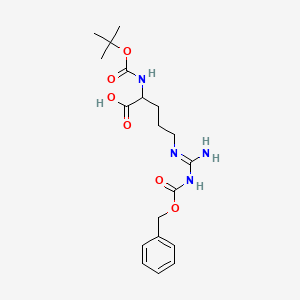
(S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Arg(Z)-OH, also known as Nα-tert-butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the guanidino group of arginine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Z)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using benzyloxycarbonyl chloride. The reaction conditions often involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Boc-Arg(Z)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Arg(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid or hydrogen fluoride.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrogen fluoride for Z removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products Formed
Deprotection: Free arginine after removal of protective groups.
Coupling: Peptides with arginine residues incorporated into the sequence.
Aplicaciones Científicas De Investigación
Boc-Arg(Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The protective groups in Boc-Arg(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc group is removed under acidic conditions, while the Z group is removed using strong acids like hydrogen fluoride. This selective deprotection allows for the stepwise synthesis of peptides with high precision.
Comparación Con Compuestos Similares
Similar compounds to Boc-Arg(Z)-OH include:
Boc-Lys(Z)-OH: Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, used for protecting lysine residues.
Boc-Glu(OtBu)-OH: Nα-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester, used for protecting glutamic acid residues.
Boc-Arg(Z)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis compared to compounds with single protective groups.
Propiedades
Fórmula molecular |
C19H28N4O6 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26) |
Clave InChI |
FTDCZFJSCZHUMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[[(5-hydroxybenzo[b]thien-3-yl)carbonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-3-yl]-, (5E)-](/img/structure/B13385763.png)
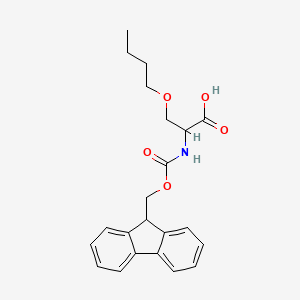
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)
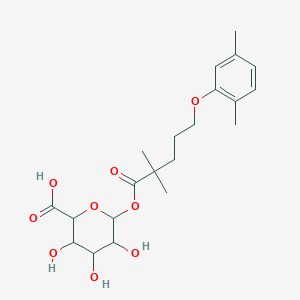
![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)
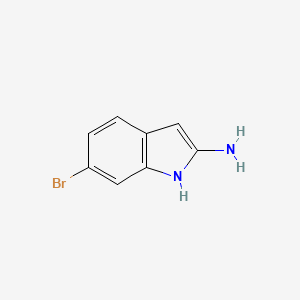
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
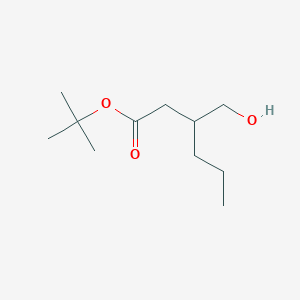
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)

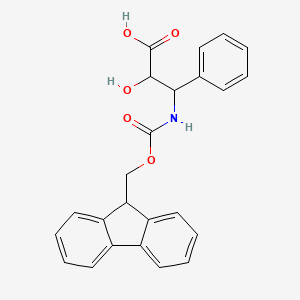
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid](/img/structure/B13385829.png)
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)
